molecular formula C10H13ClFN B7903330 [(2-Chloro-3-fluorophenyl)methyl](propan-2-yl)amine

[(2-Chloro-3-fluorophenyl)methyl](propan-2-yl)amine

Cat. No.: B7903330
M. Wt: 201.67 g/mol
InChI Key: USRZXRQRXXUMQT-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluorophenyl)methylamine is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, along with a methyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-fluorophenyl)methylamine typically involves the following steps:

    Halogenation: The starting material, a phenyl ring, is subjected to halogenation to introduce chlorine and fluorine atoms at the 2 and 3 positions, respectively.

    Alkylation: The halogenated phenyl ring is then alkylated with a suitable alkylating agent to introduce the methyl group.

Industrial Production Methods

In an industrial setting, the production of (2-Chloro-3-fluorophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Chloro-3-fluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

(2-Chloro-3-fluorophenyl)methylamine can be compared with other similar compounds such as:

  • (2-Chloro-4-fluorophenyl)methylamine
  • (2-Bromo-3-fluorophenyl)methylamine
  • (2-Chloro-3-methylphenyl)methylamine

Uniqueness

The unique combination of chlorine and fluorine atoms on the phenyl ring, along with the methyl and amine groups, imparts distinct chemical and biological properties to (2-Chloro-3-fluorophenyl)methylamine. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

N-[(2-chloro-3-fluorophenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-7(2)13-6-8-4-3-5-9(12)10(8)11/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRZXRQRXXUMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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